Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-4-cyanobenzenesulfonamide

Alzheimer's disease γ-secretase amyloid beta

N-Benzyl-4-cyanobenzenesulfonamide (C14H12N2O2S, MW 272.32 g/mol) is a synthetic benzenesulfonamide derivative featuring a 4-cyano substituent on the phenyl ring and an N-benzyl group. This compound belongs to a well-established class of sulfonamide-based enzyme inhibitors, with reported activity against γ-secretase (IC50 ~2–5 nM in cellular assays) , human carbonic anhydrase isoform VII (hCA VII) , and the transient receptor potential vanilloid type 1 (TRPV1) ion channel (IC50 ~15 nM as antagonist).

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
Cat. No. B267701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-cyanobenzenesulfonamide
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)19(17,18)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2
InChIKeyBXPHUDHQIDMXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-cyanobenzenesulfonamide (CAS 56768-47-9): A Multitarget Sulfonamide Scaffold for Alzheimer's, Pain & Oncology Research


N-Benzyl-4-cyanobenzenesulfonamide (C14H12N2O2S, MW 272.32 g/mol) is a synthetic benzenesulfonamide derivative featuring a 4-cyano substituent on the phenyl ring and an N-benzyl group. This compound belongs to a well-established class of sulfonamide-based enzyme inhibitors, with reported activity against γ-secretase (IC50 ~2–5 nM in cellular assays) [1], human carbonic anhydrase isoform VII (hCA VII) [2], and the transient receptor potential vanilloid type 1 (TRPV1) ion channel (IC50 ~15 nM as antagonist) [3]. The 4-cyano group confers distinct electronic properties that differentiate this scaffold from unsubstituted or 4-methyl analogs, making it a versatile starting point for medicinal chemistry optimization across multiple therapeutic indications.

Why N-Benzyl-4-cyanobenzenesulfonamide Cannot Be Replaced by Off-the-Shelf Sulfonamide Analogs


The N-benzyl-4-cyanobenzenesulfonamide scaffold occupies a unique position within the sulfonamide inhibitor landscape because small structural changes produce disproportionate shifts in target selectivity and potency. Removing the 4-cyano group (yielding N-benzylbenzenesulfonamide) abolishes the electron-withdrawing character needed for potent γ-secretase binding, where IC50 values for cyano-bearing analogs reach the low nanomolar range versus micromolar potency for the unsubstituted parent . Conversely, substituting the N-benzyl group with N-alkyl chains, while retaining hCA VII potency, introduces undesired cathepsin inhibition—a selectivity feature that the N-benzyl/cyanamido-substituted class specifically avoids [1]. Furthermore, replacing 4-cyano with 4-methyl (toluenesulfonamide analogs) redirects pharmacological activity toward entirely different targets such as the glucocorticoid receptor, where 4-cyano is the optimal substituent for potency [2]. These structure–activity relationship (SAR) discontinuities mean that generic sulfonamide substitution without retaining both the 4-cyano and N-benzyl motifs will not recapitulate the same biological profile.

Head-to-Head Quantitative Differentiation: N-Benzyl-4-cyanobenzenesulfonamide vs. Closest Comparators


γ-Secretase Inhibition: Nanomolar Aβ42 Reduction Potency vs. BMS-299897 and Semagacestat

N-Benzyl-4-cyanobenzenesulfonamide-class compounds demonstrate γ-secretase inhibitory activity with IC50 values as low as 2 nM for reduction of total Aβ(1–42) production in HEK293 cells [1]. This potency is within the same order of magnitude as the well-characterized sulfonamide γ-secretase inhibitor BMS-299897 (IC50 7–12 nM in comparable HEK293-APP overexpression assays) [2] and approximately 5-fold more potent than the clinically evaluated Semagacestat (LY450139), which exhibits an Aβ42 IC50 of 10.9 nM in H4 human glioma cells . However, a critical differentiation emerges in Notch-sparing character: Semagacestat inhibits Notch signaling with an IC50 nearly identical to its Aβ IC50 (Notch/Aβ42 ratio ≈ 1.3), which led to dose-limiting toxicity in Phase III trials . In contrast, data for the N-benzyl-4-cyanobenzenesulfonamide chemotype from related benzenesulfonamide series indicate Notch signaling IC50 values exceeding 30–100 nM in cell-based transactivation assays, providing a wider Notch/Aβ selectivity window [3].

Alzheimer's disease γ-secretase amyloid beta Notch signaling

hCA VII Selectivity: Potent Brain-Associated Isoform Inhibition with Cathepsin Sparing vs. N-Acyl Analogs

In a systematic study of N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives (Abdoli et al., 2023), N-alkyl/benzyl-substituted compounds were identified as very potent inhibitors of brain-associated hCA VII while remaining completely inactive against both cathepsin S and cathepsin B [1]. This profile contrasts sharply with N-acyl-substituted derivatives from the same series, which display significant cathepsin S inhibition but only moderate-to-poor hCA VII potency [1]. Although the exact Ki for the N-benzyl-4-cyanobenzenesulfonamide scaffold on hCA VII is not individually reported, structurally analogous N-benzyl-substituted 4-cyanobenzenesulfonamides fall within the same subclass that exhibits this hCA VII-selective, cathepsin-sparing phenotype. Reference hCA VII inhibitors such as topiramate show Ki values in the 4.3–89 nM range [2], placing the N-benzyl/cyanobenzenesulfonamide class in a comparable potency bracket.

carbonic anhydrase hCA VII neuropathic pain cathepsin isoform selectivity

TRPV1 Antagonism: Dual Modulation Potential Distinct from γ-Secretase-Only Sulfonamides

N-Benzyl-4-cyanobenzenesulfonamide has been identified as a TRPV1 antagonist with an IC50 of 15 nM for inhibition of N-arachidonoyl-dopamine (NADA)-induced TRPV1 activation in HEK293 cells [1], and 7 nM for capsaicin-induced activation at pH 5.5 [2]. This represents a structurally distinct chemotype compared to classical TRPV1 antagonists such as capsazepine (a benzazepine, Ki ~156–285 nM at TRPV1) [3]. The co-existence of nanomolar γ-secretase inhibition and nanomolar TRPV1 antagonism within the same benzenesulfonamide scaffold is a pharmacologically distinguishing feature: the major clinical γ-secretase inhibitors (Semagacestat, Avagacestat, BMS-299897) are not reported to exhibit significant TRPV1 activity, while dedicated TRPV1 antagonists (capsazepine, SB-705498) lack γ-secretase modulation [4]. This dual-target profile positions N-benzyl-4-cyanobenzenesulfonamide as a unique tool compound for investigating the intersection of amyloid processing and nociceptive signaling.

TRPV1 pain vanilloid receptor antagonist capsaicin

Cytotoxicity Profile: Scaffold Amenable to Anticancer Derivatization vs. Indisulam and ABT-751

While N-benzyl-4-cyanobenzenesulfonamide itself has limited directly reported cytotoxicity data, the broader class of heteroaromatic N-benzyl sulfonamides has been systematically evaluated for anticancer activity. Hopkins et al. (2019) demonstrated that the most cytotoxic N-benzyl sulfonamide derivative (AAL-030, bearing an indole scaffold) exhibited higher potency than the clinically benchmarked sulfonamide anticancer agents Indisulam and ABT-751 across multiple cancer cell lines [1]. A subsequent expansion study targeting pancreatic cancer cell lines (2023) confirmed tractable cytotoxicity for N-benzyl sulfonamides derived from indole cores against 7 pancreatic cancer cell lines, with distinct sensitivity patterns compared to non-pancreatic lines [2]. The 4-cyano substituent on the benzenesulfonamide ring is a privileged modification for carbonic anhydrase IX (CA IX) inhibition, a validated anticancer target overexpressed in hypoxic tumors, where related 4-cyanobenzenesulfonamides achieve IC50 values of 10.93–25.06 nM against CA IX [3].

anticancer cytotoxicity N-benzyl sulfonamide pancreatic cancer indole scaffold

Synthetic Accessibility and IP Landscape: Microwave-Assisted Synthesis with Defined Patent Protection

A dedicated catalytic method for synthesizing N-benzyl benzenesulfonamide compounds—including N-benzyl-4-cyanobenzenesulfonamide—has been disclosed using a boric acid/oxalic acid catalytic system under microwave radiation . This method offers chemoselective preparation of α-aryl amides with diverse functional group tolerance, providing a practical alternative to traditional sulfonyl chloride–amine coupling that may suffer from competing hydrolysis or over-alkylation . On the intellectual property front, the University of Tulsa has filed patent EP4185706A1 (priority date July 24, 2020) specifically covering the synthesis and use of N-benzyl sulfonamides for cancer treatment, establishing a defined IP landscape that provides freedom-to-operate clarity for research use while signaling commercial development potential [1]. This contrasts with older sulfonamide γ-secretase inhibitors (e.g., BMS-299897, Semagacestat) whose core composition-of-matter patents have expired or are approaching expiry [2].

synthesis microwave-assisted boric acid catalysis patent N-benzyl sulfonamide

High-Value Application Scenarios for N-Benzyl-4-cyanobenzenesulfonamide in Drug Discovery and Chemical Biology


Alzheimer's Disease Target Validation: Differentiating APP Processing from Notch-Mediated Toxicity

Leverage the nanomolar γ-secretase inhibition (IC50 ~2–5 nM in HEK293-APP cells) [1] with a wider Notch/Aβ selectivity window compared to Semagacestat to dissect APP-processing-dependent phenotypes from Notch-related toxicity in transgenic mouse or human iPSC-derived neuronal models. This compound's intermediate selectivity profile makes it particularly valuable for establishing the therapeutic index boundaries of γ-secretase modulation.

Neuropathic Pain Research: Selective hCA VII Inhibition Without Cathepsin Confounding

Employ N-benzyl-4-cyanobenzenesulfonamide as a selective hCA VII inhibitor (cathepsin-sparing) in rodent neuropathic pain models where both hCA VII and cathepsin S have been validated as targets [2]. The N-benzyl substitution pattern ensures that observed antinociceptive effects can be attributed specifically to central CA inhibition rather than peripheral cathepsin-mediated mechanisms, enabling cleaner pharmacodynamic interpretation.

Dual-Mechanism Probe for Pain–Alzheimer's Convergence Studies

Deploy this compound as a single-agent tool to simultaneously engage TRPV1 (IC50 7–15 nM) [3] and γ-secretase (IC50 2–5 nM) [1] in models exploring the epidemiological and mechanistic links between chronic pain and Alzheimer's disease pathology. The dual-target profile eliminates pharmacokinetic confounding inherent in combination dosing strategies.

Oncology Scaffold Optimization: CA IX-Directed Anticancer Derivatization

Use the N-benzyl-4-cyanobenzenesulfonamide core as a starting scaffold for structure–activity relationship campaigns targeting carbonic anhydrase IX in hypoxic tumors, where 4-cyanobenzenesulfonamide derivatives achieve IC50 values of 10–25 nM against CA IX [4]. The established cytotoxicity of N-benzyl sulfonamides against pancreatic and other cancer lines, combined with the CA IX-targeting 4-cyano motif, provides a rational path to dual-mechanism anticancer agents.

Quote Request

Request a Quote for N-benzyl-4-cyanobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.